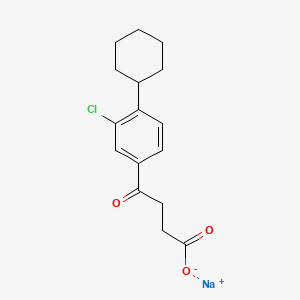![molecular formula C13H18O3S B14675203 4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one CAS No. 33895-88-4](/img/structure/B14675203.png)
4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one is an organic compound characterized by the presence of a sulfonyl group attached to a methylphenyl ring and a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of 4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one.
4-Methyl-4-[(4-methylphenyl)sulfonyl]butan-2-one: A structurally similar compound with a butanone backbone instead of pentanone.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
33895-88-4 |
|---|---|
Fórmula molecular |
C13H18O3S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
4-methyl-4-(4-methylphenyl)sulfonylpentan-2-one |
InChI |
InChI=1S/C13H18O3S/c1-10-5-7-12(8-6-10)17(15,16)13(3,4)9-11(2)14/h5-8H,9H2,1-4H3 |
Clave InChI |
VPQHNQXZPFLQMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C)(C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


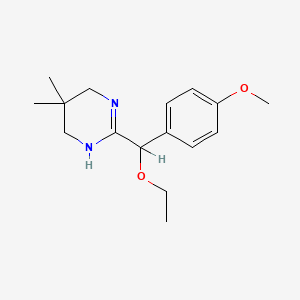
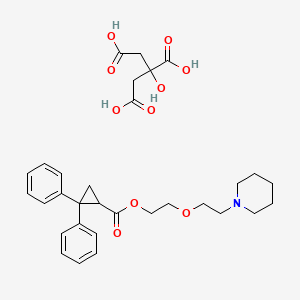
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
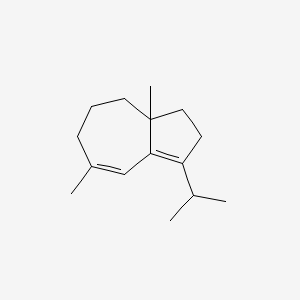
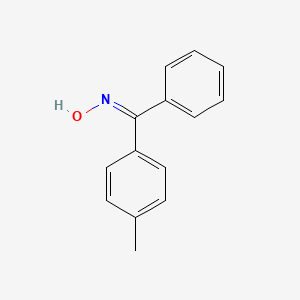
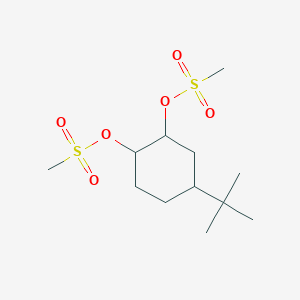
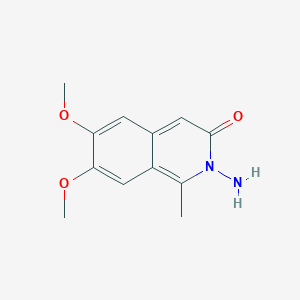
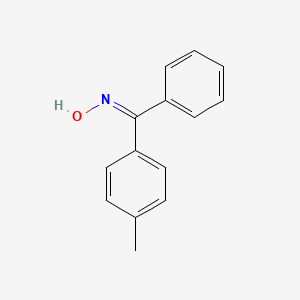
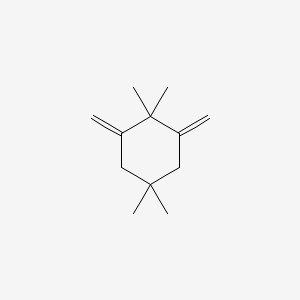
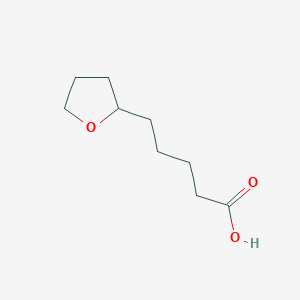
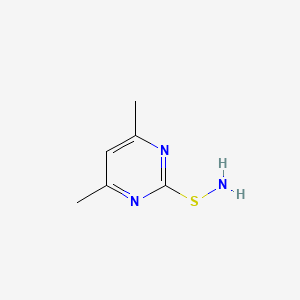
![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
